

# Application Notes and Protocols for INCB054828 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

INCB054828, also known as pemigatinib (Pemazyre®), is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Alterations in FGFR genes, such as fusions, rearrangements, and activating mutations, can act as oncogenic drivers in various cancers.[1][2] INCB054828 competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling, which ultimately leads to decreased cell viability and tumor growth suppression in cancers with aberrant FGFR signaling.[1][3] These application notes provide a comprehensive overview of the in vitro cell viability assay protocol for INCB054828 using the CellTiter-Glo® Luminescent Cell Viability Assay, along with relevant data and pathway information.

## **Data Presentation**

The anti-proliferative activity of **INCB054828** has been evaluated across a panel of cancer cell lines with and without FGFR alterations. The half-maximal inhibitory concentration (IC50) values, determined after a 72-hour incubation period using the CellTiter-Glo® assay, are summarized in the table below.



| Cell Line       | Cancer Type                   | FGFR Alteration               | IC50 (nM) |
|-----------------|-------------------------------|-------------------------------|-----------|
| Sensitive Lines |                               |                               |           |
| KATO III        | Gastric Cancer                | FGFR2 Amplification           | 1.2       |
| SNU-16          | Gastric Cancer                | FGFR2 Amplification           | 2.5       |
| MFM-223         | Breast Cancer                 | FGFR2 Amplification           | 3.1       |
| AN3-CA          | Endometrial Cancer            | FGFR2 Mutation<br>(N550K)     | 4.5       |
| RT-112          | Bladder Cancer                | FGFR3-TACC3 Fusion            | 8.9       |
| KMS-11          | Multiple Myeloma              | FGFR3 Translocation (t(4;14)) | 15.6      |
| KG-1a           | Acute Myeloid<br>Leukemia     | FGFR1 Translocation (t(8;12)) | 21.3      |
| Resistant Lines |                               |                               |           |
| A549            | Non-Small Cell Lung<br>Cancer | No FGFR Alteration            | >10,000   |
| HCT116          | Colorectal Cancer             | No FGFR Alteration            | >10,000   |
| PC-3            | Prostate Cancer               | No FGFR Alteration            | >10,000   |
| MDA-MB-231      | Breast Cancer                 | No FGFR Alteration            | >10,000   |

Data sourced from Liu et al., PLOS ONE, 2020.

# Experimental Protocols CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the viability of cultured cells by quantifying ATP, which is an indicator of metabolically active cells.

Materials:



- INCB054828 (Pemigatinib)
- · Cancer cell lines of interest
- Appropriate cell culture medium and supplements
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Luminometer

#### Procedure:

- Cell Seeding:
  - Harvest and count cells from routine culture.
  - Dilute the cells in the appropriate culture medium to the desired seeding density.
  - Seed 100 μL of the cell suspension into each well of an opaque-walled 96-well plate.
  - Include wells with medium only to serve as a background control.
  - Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a stock solution of INCB054828 in DMSO.
  - Perform serial dilutions of the INCB054828 stock solution in culture medium to achieve the desired final concentrations.



- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
- After the 24-hour incubation, carefully remove the medium from the wells and add 100 μL
  of the medium containing the different concentrations of INCB054828 or the vehicle
  control.
- Return the plate to the incubator and incubate for 72 hours.
- CellTiter-Glo® Assay:
  - Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
  - Add 100 μL of the CellTiter-Glo® Reagent to each well of the 96-well plate.
  - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a luminometer.
  - Subtract the average luminescence value from the background control wells (medium only) from all other measurements.
  - Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
  - Plot the percentage of cell viability against the log of the INCB054828 concentration and use a non-linear regression model to determine the IC50 value.

## **Visualizations**

# FGFR Signaling Pathway and Inhibition by INCB054828





Click to download full resolution via product page

Caption: FGFR signaling pathway and the inhibitory action of INCB054828.



## **Experimental Workflow for In Vitro Cell Viability Assay**



Click to download full resolution via product page

Caption: Workflow for the **INCB054828** in vitro cell viability assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Application Notes and Protocols for INCB054828 In Vitro Cell Viability Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-in-vitro-cell-viability-assay-protocol]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com